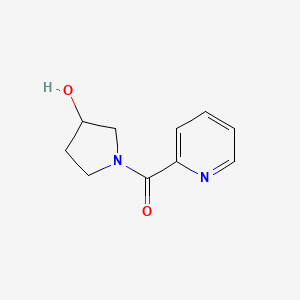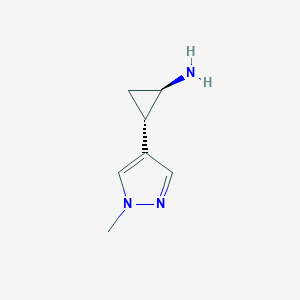
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(octyl)amino)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(octyl)amino)-8-oxooctyl)amino)octanoate is a complex lipid compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(octyl)amino)-8-oxooctyl)amino)octanoate involves multiple steps, starting with the preparation of the core lipid structure. The process typically includes esterification reactions, where heptadecan-9-ol is reacted with octanoic acid derivatives under acidic conditions to form the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(octyl)amino)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the amino and hydroxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(octyl)amino)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of lipid-based nanoparticles for drug delivery and gene therapy.
Medicine: Investigated for its potential in creating targeted drug delivery systems, improving the efficacy and safety of therapeutic agents.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(octyl)amino)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes and molecular targets. The compound’s lipid nature allows it to integrate into lipid bilayers, facilitating the delivery of active agents across cell membranes. The hydroxyethyl and amino groups can interact with specific receptors or enzymes, modulating their activity and triggering desired biological responses .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Lacks the complex amino and oxooctyl groups, making it less versatile in certain applications.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(octyl)amino)-8-oxooctyl)amino)octanoate stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry. Its ability to integrate into lipid bilayers and interact with biological targets makes it particularly valuable for developing advanced drug delivery systems and biochemical assays .
Properties
Molecular Formula |
C44H88N2O4 |
|---|---|
Molecular Weight |
709.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-[methyl(octyl)amino]-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C44H88N2O4/c1-5-8-11-14-19-26-33-42(34-27-20-15-12-9-6-2)50-44(49)36-29-22-18-25-32-39-46(40-41-47)38-31-24-17-21-28-35-43(48)45(4)37-30-23-16-13-10-7-3/h42,47H,5-41H2,1-4H3 |
InChI Key |
HPULGVRDRUYPHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)N(C)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


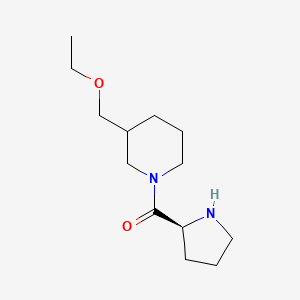
![6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13352482.png)
![2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13352493.png)
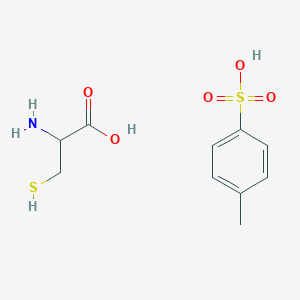
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
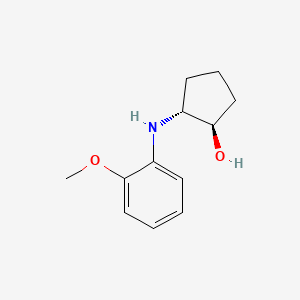
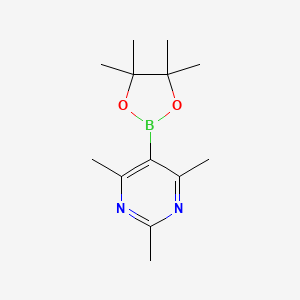

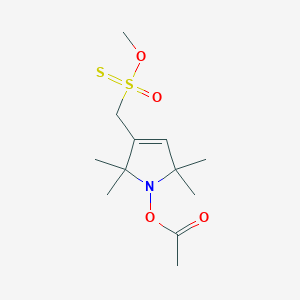
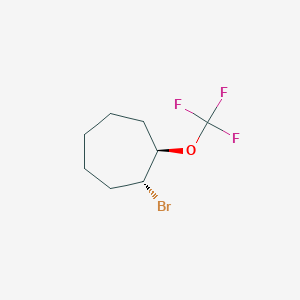

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
